4'-Bromo-biphenyl-3-carboxylic acid methyl ester
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Overview
Description
4’-Bromo-biphenyl-3-carboxylic acid methyl ester is a compound useful in organic synthesis . It is used in the preparation and alkylation of imidazoles .
Synthesis Analysis
The synthesis of this compound involves several steps. Protodeboronation of pinacol boronic esters is a key step in the synthesis . This process involves a radical approach and is paired with a Matteson–CH2–homologation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular structure of this compound is complex. It has a molecular formula of CHO and an average mass of 212.244 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. It undergoes protodeboronation, a process that involves the removal of a boron moiety . This compound also undergoes Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm3, boiling point of 399.4±21.0 °C at 760 mmHg, and vapour pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 68.6±3.0 kJ/mol and a flash point of 182.0±16.7 °C .Scientific Research Applications
Synthetic Chemistry and Material Science
- 4'-Bromo-biphenyl-3-carboxylic acid methyl ester is utilized in the synthesis of complex organic compounds. For instance, it is an intermediate in the synthesis of biphenyl derivatives used in the preparation of metal-organic frameworks, which have applications in material science (Ardeleanu et al., 2018).
- It is also used in the synthesis of various carboxylic acid esters, demonstrating its versatility in organic chemistry (Chadwick et al., 1973).
Natural Products and Marine Biology
- The compound is found in natural products, such as derivatives isolated from marine fungi, indicating its presence in diverse ecological systems (Li et al., 2008).
- Bromophenol derivatives, related to 4'-Bromo-biphenyl-3-carboxylic acid methyl ester, have been identified in red algae, suggesting its role in marine biochemistry (Zhao et al., 2004).
Pharmaceutical Chemistry
- This compound is involved in the synthesis of pharmaceutical intermediates, such as those used in the development of antihistamines (Peeters et al., 1994).
- It is also used in the large-scale synthesis of biphenyl carboxylic acid derivatives, which are important in pharmaceutical manufacturing (Ennis et al., 1999).
Analytical Chemistry
- In analytical chemistry, derivatives of 4'-Bromo-biphenyl-3-carboxylic acid methyl ester are used for the derivatization of carboxylic acids for detection in high-performance liquid chromatography, enhancing the analytical methods (Ingalls et al., 1984).
Safety And Hazards
properties
IUPAC Name |
methyl 3-(4-bromophenyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-14(16)12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOKFKAMZICCBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629614 |
Source
|
Record name | Methyl 4'-bromo[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-biphenyl-3-carboxylic acid methyl ester | |
CAS RN |
149506-25-2 |
Source
|
Record name | Methyl 4'-bromo[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Bromo-biphenyl-3-carboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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